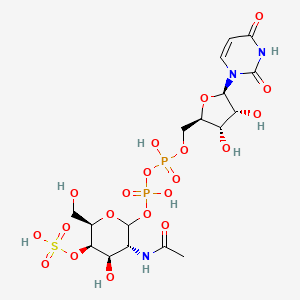
m-Hidroxicocaína
Descripción general
Descripción
M-Hydroxycocaine, also known as M-Hydroxycocaine, is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound m-Hydroxycocaine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality m-Hydroxycocaine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-Hydroxycocaine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Toxicología Forense
La m-Hidroxicocaína es un metabolito de la cocaína y su presencia puede utilizarse como indicador del consumo de cocaína . En la toxicología forense, el análisis del cabello se aplica ampliamente para documentar retrospectivamente la exposición a una determinada sustancia durante un período prolongado de tiempo . La presencia de this compound en las muestras de cabello puede ayudar a diferenciar entre el uso de drogas y la contaminación externa .
Estudios de Metabolismo de Fármacos
La this compound es un metabolito menor de la cocaína . El estudio de este metabolito puede proporcionar información sobre las vías metabólicas de la cocaína. Esto puede ser particularmente útil para comprender la respuesta del cuerpo a la cocaína y desarrollar tratamientos para la sobredosis o la adicción a la cocaína .
Estudios de Interacción Medicamentosa
La cocaína puede interactuar con otras sustancias, como el alcohol, para formar diferentes metabolitos . La presencia de this compound puede indicar el consumo conjunto de cocaína con otras sustancias. Esto puede ser útil para estudiar los efectos de las interacciones medicamentosas .
Desarrollo de Estrategias de Descontaminación
La presencia de this compound en las muestras de cabello puede deberse a la contaminación externa . Estudiar este metabolito puede ayudar en el desarrollo de estrategias de descontaminación para garantizar resultados precisos en las pruebas de drogas .
Biomarcador para el Consumo de Cocaína
La proporción de this compound a cocaína se puede utilizar como biomarcador para indicar el consumo de cocaína . Esto puede ser particularmente útil en entornos clínicos y forenses para confirmar el consumo de cocaína .
Comprensión de los Aspectos Farmacotoxicológicos de la Cocaína
El estudio de la this compound puede contribuir a una mejor comprensión de los aspectos farmacotoxicológicos de la cocaína . Esto puede ser particularmente útil en el desarrollo de tratamientos para los efectos dañinos de la cocaína .
Mecanismo De Acción
Target of Action
m-Hydroxycocaine, also known as 3’-Hydroxycocaine, is a minor metabolite of cocaine . Like cocaine, it is likely to target the monoamine transporters , particularly the dopamine transporter . These transporters play a crucial role in regulating neurotransmission by reuptaking monoamines (dopamine, norepinephrine, and serotonin) from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Cocaine inhibits the reuptake of monoamines by binding to the transporters, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action on the postsynaptic receptors, enhancing the neurotransmission .
Biochemical Pathways
Cocaine is metabolized primarily in the liver, where it undergoes hydrolysis, reduction, and oxidation . One of the minor metabolic pathways involves the hydroxylation of cocaine to yield m-Hydroxycocaine
Pharmacokinetics
It may be further metabolized or excreted in urine . The exact absorption, distribution, metabolism, and excretion (ADME) properties of m-Hydroxycocaine remain to be elucidated.
Result of Action
Given its structural similarity to cocaine, it might contribute to the overall stimulant, euphoric, and addictive effects of cocaine by prolonging monoamine action in the synaptic cleft .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
m-Hydroxycocaine plays a significant role in biochemical reactions, particularly in the metabolism of cocaine. It interacts with various enzymes, including cytochrome P450 enzymes, which are responsible for its hydroxylation. The interaction with these enzymes is crucial for the conversion of cocaine into its hydroxy metabolites. Additionally, m-Hydroxycocaine can interact with proteins and other biomolecules, influencing their function and activity .
Cellular Effects
m-Hydroxycocaine has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, m-Hydroxycocaine may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. It can also affect cell signaling by interacting with receptors and other signaling molecules, potentially leading to altered cellular responses .
Molecular Mechanism
The molecular mechanism of m-Hydroxycocaine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. m-Hydroxycocaine can bind to specific receptors or enzymes, modulating their activity. This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Additionally, m-Hydroxycocaine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-Hydroxycocaine can change over time. The stability and degradation of m-Hydroxycocaine are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that m-Hydroxycocaine can be stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to m-Hydroxycocaine in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of m-Hydroxycocaine vary with different dosages in animal models. At low doses, m-Hydroxycocaine may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, m-Hydroxycocaine can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
m-Hydroxycocaine is involved in several metabolic pathways, including those related to the metabolism of cocaine. It interacts with enzymes such as cytochrome P450, which are responsible for its hydroxylation. This interaction can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. The presence of m-Hydroxycocaine can also influence the activity of other metabolic enzymes, further altering cellular metabolism .
Transport and Distribution
The transport and distribution of m-Hydroxycocaine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of m-Hydroxycocaine across cellular membranes and its localization within different cellular compartments. The distribution of m-Hydroxycocaine can affect its activity and function, as its concentration in specific tissues or cellular regions can influence its interactions with biomolecules .
Subcellular Localization
m-Hydroxycocaine exhibits specific subcellular localization, which can impact its activity and function. It may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of m-Hydroxycocaine can influence its interactions with other biomolecules and its overall effect on cellular processes. For example, its presence in the nucleus may affect gene expression, while its localization in the mitochondria can influence cellular metabolism .
Propiedades
IUPAC Name |
methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-18-11-6-7-13(18)15(17(21)22-2)14(9-11)23-16(20)10-4-3-5-12(19)8-10/h3-5,8,11,13-15,19H,6-7,9H2,1-2H3/t11-,13+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXBUEUAOWARGT-PMOUVXMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71387-58-1 | |
| Record name | 3'-Hydroxycocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071387581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Hydroxycocaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-HYDROXYCOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLE3EI4JVT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there specific analytical techniques for detecting and quantifying m-Hydroxycocaine?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical method employed for identifying and quantifying m-Hydroxycocaine in biological samples. [, , ] This technique allows for the separation and detection of cocaine and its metabolites with high sensitivity and specificity. Researchers have synthesized deuterium-labeled m-Hydroxycocaine to serve as an internal standard, further improving the accuracy and reliability of GC-MS analysis. []
Q2: Have researchers developed efficient synthetic methods for m-Hydroxycocaine?
A: Yes, efficient synthetic routes for producing m-Hydroxycocaine and its metabolite m-Hydroxybenzoylecgonine have been established. [, ] These synthetic approaches provide valuable tools for research purposes, enabling the production of reference standards and facilitating further investigations into the properties and effects of m-Hydroxycocaine.
Q3: What is the significance of studying minor cocaine metabolites like m-Hydroxycocaine?
A: While m-Hydroxycocaine is a minor metabolite, understanding its formation, presence, and potential biological activity is crucial for several reasons. First, it contributes to a comprehensive understanding of cocaine's complex metabolic profile. [] Second, investigating its pharmacological effects, even if less pronounced than cocaine or major metabolites, can provide a complete picture of cocaine's action in the body. Finally, this knowledge can be valuable for developing accurate and reliable drug testing methods and potentially informing new strategies for addressing cocaine abuse.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)


![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)







![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide](/img/structure/B1248077.png)

